3-(3-Nitrophenyl)quinazolin-4-one
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Overview
Description
3-(3-Nitrophenyl)quinazolin-4-one is a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The presence of the nitrophenyl group in this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 3-(3-Nitrophenyl)quinazolin-4-one typically involves the reaction of 3-nitrobenzoyl chloride with anthranilic acid in the presence of a base, followed by cyclization . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) and copper(I) iodide (CuI) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(3-Nitrophenyl)quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include aminoquinazoline derivatives and substituted quinazoline compounds.
Scientific Research Applications
3-(3-Nitrophenyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits potential antitumor activity and is used in the study of cancer cell lines.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its antitumor effects . The nitrophenyl group enhances its ability to interact with these targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar compounds to 3-(3-Nitrophenyl)quinazolin-4-one include other quinazoline derivatives such as:
2-(3-nitrophenyl)quinazolin-4-ol: This compound has a hydroxyl group instead of a keto group, which affects its chemical reactivity and biological activity.
4,6,7-trisubstituted quinazoline derivatives: These compounds contain additional substituents on the quinazoline ring, which can enhance their antitumor activity. The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of chemical reactivity and biological activity.
Properties
CAS No. |
201161-27-5 |
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Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24g/mol |
IUPAC Name |
3-(3-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-12-6-1-2-7-13(12)15-9-16(14)10-4-3-5-11(8-10)17(19)20/h1-9H |
InChI Key |
OXJYBDFFUYVPMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
3.8 [ug/mL] |
Origin of Product |
United States |
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